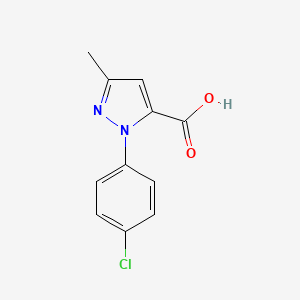

1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHJXWLBIAZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377780 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15943-84-7 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15943-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15943-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the design of novel pharmacological agents targeting a wide range of diseases.[3][4] Among the vast library of pyrazole derivatives, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid stands out as a crucial intermediate and a molecule of significant interest. Its applications span from the development of potent herbicides and fungicides in crop protection to its use as a foundational building block for potential anti-inflammatory and analgesic drugs in pharmaceuticals.[5]

This technical guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for successful synthesis, purification, and characterization.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical approach to any complex synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond disconnections and recognize readily available starting materials. The primary disconnection for the pyrazole ring logically occurs at the C-N and N-N bonds, pointing to a cyclocondensation strategy.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most established and reliable route is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][6][7] Our primary pathway will therefore consist of two main stages:

-

Cyclocondensation: The reaction between (4-chlorophenyl)hydrazine and a suitable β-ketoester, such as ethyl 2,4-dioxovalerate or a related precursor, to form the pyrazole ester.

-

Saponification: The hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.[8][9]

Part 2: The Primary Synthetic Pathway: A Step-by-Step Guide

This section details the most common and field-proven methodology for synthesizing the title compound.

Principle and Mechanism of Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a straightforward and highly efficient method for obtaining polysubstituted pyrazoles.[6] The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

A critical consideration in this synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomers can form.[6] In our case, the distinct reactivity of the ketone and ester carbonyls in the β-ketoester precursor generally directs the reaction towards the desired isomer.

Experimental Protocol: Synthesis of Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

This protocol describes the cyclocondensation reaction to form the pyrazole ester intermediate.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| (4-chlorophenyl)hydrazine HCl | 179.04 | 17.9 g | 100 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 13.7 mL | 110 | 1.1 |

| Glacial Acetic Acid | 60.05 | 200 mL | - | - |

| Sodium Acetate | 82.03 | 8.2 g | 100 | 1.0 |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) to glacial acetic acid (200 mL). The sodium acetate is used to neutralize the HCl salt of the hydrazine, liberating the free base in situ.

-

Addition of β-Ketoester: Stir the mixture at room temperature for 15 minutes. To this suspension, add ethyl acetoacetate (13.7 mL, 110 mmol) dropwise over 10 minutes. Using a slight excess of the β-ketoester ensures the complete consumption of the hydrazine.[10][11]

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine spot disappears.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 1 L of ice-cold water with stirring. A solid precipitate of the crude ester will form.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove acetic acid and salts. The crude product can be purified by recrystallization from ethanol to yield the pure ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a crystalline solid.

Experimental Protocol: Saponification to the Final Product

This protocol details the hydrolysis of the ester to the target carboxylic acid.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Pyrazole Ester (from 2.2) | 264.70 | 21.2 g | 80 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.8 g | 120 | 1.5 |

| Methanol (MeOH) | 32.04 | 150 mL | - | - |

| Water | 18.02 | 50 mL | - | - |

| Concentrated HCl (37%) | 36.46 | ~15 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the pyrazole ester (21.2 g, 80 mmol) in methanol (150 mL). In a separate beaker, dissolve sodium hydroxide (4.8 g, 120 mmol) in water (50 mL) and add this solution to the flask.

-

Hydrolysis: Heat the mixture to reflux (approximately 70-80 °C) for 3 hours. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the excess base.[9][12]

-

Solvent Removal: After cooling, remove the methanol from the reaction mixture using a rotary evaporator. This leaves an aqueous solution of the sodium carboxylate salt.

-

Acidification and Precipitation: Dilute the remaining aqueous solution with 200 mL of water and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. The target carboxylic acid, being insoluble in acidic water, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove any remaining salts. Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound.

Part 3: Alternative and Modern Synthetic Approaches

While the Knorr synthesis is robust, advances in organic methodology offer more streamlined alternatives.

One-Pot Synthesis via In Situ Diketone Formation

A highly efficient modern approach avoids the isolation of the 1,3-dicarbonyl intermediate. This method involves the in situ generation of the diketone from a ketone and an acid chloride, followed by the addition of hydrazine in the same reaction vessel.[13] This one-pot procedure significantly improves reaction efficiency and reduces waste by eliminating intermediate purification steps.[14]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. EP1997808A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 14. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action for the compound this compound. Drawing upon extensive research into the biological activities of structurally related pyrazole derivatives, this document elucidates the most probable molecular targets and signaling pathways. The primary focus is on its potential roles as an anti-inflammatory and anti-cancer agent through the inhibition of cyclooxygenase-2 (COX-2) and various protein kinases. Furthermore, this guide details robust experimental protocols for the validation of these proposed mechanisms, intended for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, antimicrobial, and herbicidal properties.[3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The subject of this guide, this compound, features a chlorophenyl group at the N1 position, a methyl group at C3, and a carboxylic acid group at C5, suggesting its potential to interact with specific biological targets.

Proposed Mechanism of Action: A Dual Inhibitor of Inflammation and Proliferation

While direct studies on this compound are limited, a wealth of literature on analogous compounds allows for the formulation of a strong hypothesis regarding its mechanism of action. Evidence points towards a dual role in inhibiting key pathways in both inflammation and cancer.

Anti-Inflammatory Action via Selective COX-2 Inhibition

A prominent and well-established mechanism for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][6][7] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The structural features of this compound are consistent with those of known COX-2 inhibitors like celecoxib.[6] The diaryl heterocycle arrangement, with the 4-chlorophenyl group on one of the nitrogen atoms of the pyrazole ring, is a key pharmacophoric element for selective COX-2 binding. It is hypothesized that the carboxylic acid moiety can form crucial hydrogen bond interactions within the active site of the COX-2 enzyme, while the chlorophenyl group occupies a hydrophobic pocket, contributing to its inhibitory activity and selectivity.

Putative COX-2 Inhibition Pathway

Caption: Proposed inhibition of the COX-2 pathway.

Anti-Cancer Activity through Protein Kinase Inhibition

The pyrazole scaffold is recognized as a "privileged structure" in the development of protein kinase inhibitors.[9] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

Numerous studies have demonstrated that pyrazole derivatives can inhibit a range of protein kinases, including:

-

c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in cellular responses to stress and can contribute to inflammatory diseases and cancer.[10]

-

Epidermal Growth Factor Receptor (EGFR) and HER-2: These receptor tyrosine kinases are overexpressed in various cancers and their inhibition can block downstream signaling pathways that promote cell proliferation.[3]

-

BCR-ABL Kinase: This fusion protein is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy.[3]

-

Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[9]

Given the structural similarities, it is plausible that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase domain, while the chlorophenyl and methyl groups can occupy adjacent hydrophobic pockets, conferring specificity and potency.

Generalized Kinase Inhibition Signaling Pathway

Caption: Putative inhibition of a receptor tyrosine kinase pathway.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Validation of COX-2 Inhibition

Experimental Workflow: COX-1/COX-2 Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Step-by-Step Protocol: In Vitro COX Inhibition Assay

-

Reagent Preparation:

-

Reconstitute recombinant human COX-1 and COX-2 enzymes in the appropriate buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

-

Prepare a solution of arachidonic acid (substrate).

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.

-

Add the test compound at various concentrations to the respective wells. Include wells with a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1N HCl).

-

-

Detection and Analysis:

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

-

The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Validation of Protein Kinase Inhibition

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for identifying and validating protein kinase targets.

Step-by-Step Protocol: In Vitro Kinase Inhibition and Cellular Validation

-

In Vitro Kinase Panel Screen:

-

Utilize a commercial kinase profiling service to screen this compound against a broad panel of recombinant protein kinases at a fixed concentration (e.g., 1 or 10 µM).

-

The assay typically measures the phosphorylation of a substrate peptide using a radiometric or fluorescence-based method.

-

-

IC50 Determination for Hits:

-

For kinases that show significant inhibition in the primary screen, perform a dose-response assay to determine the IC50 value.

-

This involves incubating the kinase, a suitable substrate, ATP, and varying concentrations of the test compound.

-

-

Cellular Target Engagement (Western Blotting):

-

Select cancer cell lines known to be dependent on the identified "hit" kinase.

-

Treat the cells with increasing concentrations of the test compound for a specified duration.

-

Lyse the cells and perform Western blotting to detect the phosphorylation status of the direct downstream substrate of the target kinase. A decrease in the phosphorylated protein level indicates target engagement in a cellular context.

-

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: COX Inhibition Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| This compound | |||

| Celecoxib (Control) |

Table 2: Protein Kinase Inhibition Profile (Example Hits)

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

| JNK1 | ||

| EGFR | ||

| JAK2 |

Conclusion

Based on the extensive body of literature surrounding pyrazole derivatives, this compound is proposed to exert its biological effects through a dual mechanism involving the inhibition of the COX-2 enzyme and one or more protein kinases. This dual activity positions the compound as a promising candidate for further investigation as an anti-inflammatory and anti-cancer agent. The experimental protocols outlined in this guide provide a robust framework for the validation of these putative mechanisms of action, paving the way for a deeper understanding of its therapeutic potential.

References

-

G. Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6176-6188. Available at: [Link][10]

-

Alam, M. A., et al. (2016). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cellular Physiology and Biochemistry, 40(5), 1105-1116. Available at: [Link][11]

-

Asma, B., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4201. Available at: [Link][1]

-

El-Sayed, M. A., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. Available at: [Link][2][12]

-

Gherman, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link][9]

-

Hassan, A. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 237-251. Available at: [Link][6]

-

Hassan, G. S., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. Available at: [Link][7]

-

Ibrahim, M. A. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Medicinal Chemistry, 13(1), 74-87. Available at: [Link][13]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 999. Available at: [Link][3]

-

Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available at: [Link][14][15]

-

Amazon Web Services. (n.d.). This compound. Retrieved from [Link][16]

-

Taha, M. O., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(1), 1-20. Available at: [Link][17]

-

University of Florida. (n.d.). HERBICIDE MODE OF ACTION TABLE. Retrieved from [Link][18]

-

Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link][19]

-

Semantic Scholar. (n.d.). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Retrieved from [Link][20]

-

Zhang, Y., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9557-9570. Available at: [Link][21]

-

ResearchGate. (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. Retrieved from [Link][22]

-

Kontogiorgis, C. A., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(9), 13573-13596. Available at: [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. weedscience.org [weedscience.org]

- 19. extension.okstate.edu [extension.okstate.edu]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Biological activity of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing novel therapeutic agents.[3][5][6] The pyrazole nucleus is a key component in a range of approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its clinical significance.[2][7]

This guide focuses on a specific, highly promising subclass: derivatives of This compound .[8][9] This core structure is distinguished by several key features:

-

1-(4-Chlorophenyl) Group: The presence of a halogenated phenyl ring at the N1 position significantly influences the molecule's lipophilicity and electronic properties, often enhancing its binding affinity to biological targets.

-

3-Methyl Group: A small alkyl group at the C3 position provides steric bulk and can contribute to hydrophobic interactions within receptor binding pockets.

-

5-Carboxylic Acid Group: This functional group is a critical anchor for derivatization. It can be readily converted into amides, esters, hydrazides, and other functional groups, allowing for extensive exploration of Structure-Activity Relationships (SAR) and fine-tuning of pharmacological profiles.[10]

The convergence of these features creates a molecular framework with vast potential, demonstrating a remarkable spectrum of biological activities ranging from antimicrobial and anti-inflammatory to potent antitumor effects. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives relies on established principles of heterocyclic chemistry, primarily the Knorr-pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]

General Synthetic Workflow

The synthesis typically proceeds in a multi-step sequence that allows for modular variation of the substituents. The carboxylic acid at the C5 position serves as the primary point for diversification, enabling the creation of large libraries of amide or hydrazide derivatives for biological screening.

Caption: General workflow for synthesis and derivatization.

A Spectrum of Biological Activities

Derivatives of this pyrazole scaffold have demonstrated efficacy across multiple therapeutic areas. The strategic modifications, particularly at the C5-carboxylic acid position, have yielded compounds with potent and often selective biological actions.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][11][12] Derivatives of the title compound are no exception, exhibiting inhibitory activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: While varied, a key mechanism for pyrazole-based antibacterials is the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[13]

Key Insights:

-

Broad-spectrum potential has been observed, with activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][13]

-

Antifungal activity is prominent against species like Aspergillus niger and Candida albicans.[2][7]

-

The introduction of different amide or hydrazide moieties at the C5 position can significantly modulate the antimicrobial potency and spectrum.[14]

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole Semicarbazone | Escherichia coli | 0.25 | [7] |

| Pyrazole Semicarbazone | Streptococcus epidermidis | 0.25 | [7] |

| Thiazolidinone-clubbed Pyrazole | Escherichia coli | 16 | [13] |

| Pyrazole Hydrazide | Gram-positive/negative bacteria | 1.9 - 3.9 | [13] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for pyrazole derivatives.

Anti-inflammatory Activity

Perhaps the most recognized activity of pyrazole derivatives is their anti-inflammatory effect, famously exemplified by the COX-2 selective inhibitor Celecoxib.[15] The 1-(4-chlorophenyl) moiety is a common feature in many potent anti-inflammatory pyrazoles.[16]

Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some derivatives exhibit selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, which can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[15] Other pathways, such as lipoxygenase (LOX) inhibition and suppression of the NF-κB signaling cascade, may also contribute.[15]

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Key Insights:

-

Compounds from this class have shown potent inhibition of carrageenan-induced paw edema in animal models, a standard test for acute inflammation.[15][17]

-

Structure-activity relationship studies reveal that the nature of the substituent at the N1-phenyl ring and modifications at the C5-carboxamide position are critical for COX-2 selectivity and overall potency.[18]

Antitumor Activity

A compelling and extensively researched area for this scaffold is its application in oncology. Derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines.[3][19][20]

Mechanism of Action: The antitumor effects are often multifactorial and cell-type dependent. Reported mechanisms include:

-

Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the G0/G1 interphase, prevents cancer cells from progressing through the division cycle.[21]

-

Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating malignant cells.[16]

-

Enzyme Inhibition: Certain derivatives may target specific kinases or other enzymes like poly (ADP-ribose) polymerase (PARP) that are critical for cancer cell survival and proliferation.[5]

Key Findings:

-

A study by Rostom et al. on the closely related 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed broad-spectrum antitumor activity.[22][23]

-

Several derivatives showed potent activity against leukemia, lung, and breast cancer cell lines, with some compounds exhibiting GI50 (50% growth inhibition) values in the nanomolar range.[22][23]

-

One derivative demonstrated a remarkable sensitivity profile against 26 different cancer cell lines, with GI50 values below 0.01 µM.[23]

| Cell Line Panel | Derivative Type | GI50 (µM, MG-MID) | Reference |

| Leukemia | Oxadiazole Derivative (14) | 0.03 | [23] |

| Leukemia | Oxadiazole Derivative (11) | 0.09 | [23] |

| Overall (60 cell lines) | Oxadiazole Derivative (14) | 0.08 | [23] |

| Overall (60 cell lines) | Oxadiazole Derivative (11) | 0.20 | [23] |

| B-cell Lymphoma (BJAB) | Thiazolyl Pyrazole Amide (14) | Potent & Selective | [21] |

Table 2: Antitumor activity (GI50) of selected 1-(4-chlorophenyl)pyrazole derivatives.

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, the biological evaluation of these compounds must follow robust, reproducible protocols. Below are standardized methodologies for key assays.

Protocol 1: General Synthesis of a 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide Derivative

-

Objective: To synthesize an amide derivative from the core carboxylic acid.

-

Step 1 (Activation): To a solution of this compound (1.0 eq) in dry Dichloromethane (DCM) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Step 2 (Coupling): Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) (2.0 eq) to the reaction mixture.

-

Step 3 (Reaction): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4 (Work-up): Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Step 5 (Purification): Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final carboxamide derivative.

-

Step 6 (Characterization): Confirm the structure of the purified compound using IR, 1H NMR, 13C NMR, and Mass Spectrometry.[14]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[14]

-

Step 1 (Preparation): Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

-

Step 2 (Serial Dilution): In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Step 3 (Inoculation): Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL). Add the inoculum to each well.

-

Step 4 (Controls): Include a positive control (microorganism in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be tested under the same conditions.

-

Step 5 (Incubation): Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Step 6 (Analysis): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

-

Objective: To assess the cytotoxic/cytostatic effect of compounds on cancer cell lines.

-

Step 1 (Cell Seeding): Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Step 2 (Compound Treatment): Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Step 3 (MTT Addition): After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Step 4 (Solubilization): Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Step 5 (Measurement): Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Step 6 (Calculation): Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value (concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly fruitful platform for the development of new therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the C5 position have enabled the creation of compounds with potent antimicrobial, anti-inflammatory, and, most notably, antitumor activities.

The evidence strongly suggests that by modifying the C5-carboxamide or C5-carbohydrazide moiety, researchers can tune the biological activity to achieve high potency and, in some cases, selectivity against specific biological targets or cell lines. The nanomolar efficacy of certain antitumor derivatives highlights the significant potential of this chemical class in oncology.

Future research should focus on:

-

Lead Optimization: Further refining the structure of the most potent hits to improve their pharmacological properties, including solubility, metabolic stability, and oral bioavailability.

-

Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological effects, particularly for the most potent antitumor compounds.

-

In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models of infection, inflammation, and cancer to validate their therapeutic potential in a physiological context.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, screening derivative libraries against other targets, such as those involved in neurodegenerative or metabolic diseases, could uncover novel applications.

The continued exploration of this pyrazole scaffold holds immense promise for addressing unmet medical needs and delivering the next generation of targeted therapies.

References

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.

- (2022-01-20). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Infectious Disorders - Drug Targets.

- (2021-04-16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Research Journal of Chemistry and Environment.

- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (n.d.). Semantic Scholar.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.

- (2023-01-17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.

- (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Therapeutic Activities of Pyrazole. (n.d.). Abhi Publication.

- (2022-09-29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.

- (2025-03-25). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes.

- 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.

- (2021-09-29). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.

- 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.

- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- This compound. (n.d.). Amazon S3.

- 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). EvitaChem.

- (2023-01-20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.

- 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite.

- (2020-07-22). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.

- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.

- (2011-06-07). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Der Pharma Chemica.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. abhipublications.org [abhipublications.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 9. PubChemLite - 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. Buy 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (EVT-6329165) | 2649316-76-5 [evitachem.com]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 21. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the design of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile scaffold for the development of compounds with antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] Among the vast landscape of pyrazole-containing molecules, the 1,3,5-trisubstituted pyrazole-5-carboxylic acid framework has emerged as a particularly promising chemotype. This guide focuses on the core structure of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a key intermediate and pharmacophore in the development of new drugs.[5] We will delve into the nuanced structure-activity relationships (SAR) of its analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. This document will explore the synthetic strategies, biological evaluation, and mechanistic insights that underpin the therapeutic potential of this class of compounds.

Core Structure and Rationale for Investigation

The this compound scaffold possesses several key features that make it an attractive starting point for drug discovery. The 1-phenyl group, substituted with a chloro atom at the para position, offers a handle for modulating lipophilicity and electronic properties, which can significantly impact pharmacokinetic and pharmacodynamic profiles. The 3-methyl group provides a point for further derivatization and can influence the steric and electronic environment of the pyrazole ring. Finally, the 5-carboxylic acid moiety is a critical functional group that can participate in hydrogen bonding interactions with biological targets and can be readily converted into various derivatives such as esters and amides to fine-tune activity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. This section will dissect the SAR for two major therapeutic areas: anticancer and anti-inflammatory activities.

Anticancer Activity

Derivatives of the core scaffold have shown significant potential as anticancer agents, with activity against a range of cancer cell lines.[1] Mechanistic studies suggest that these compounds can exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8]

Key SAR Observations for Anticancer Activity:

-

Substitution on the N-1 Phenyl Ring: The presence of an electron-withdrawing group, such as the chloro group at the para-position of the phenyl ring, is often associated with enhanced cytotoxic activity. This substitution can influence the overall electronic distribution of the molecule and its ability to interact with target proteins.

-

Modification of the C-5 Carboxylic Acid: Conversion of the carboxylic acid to amides or hydrazides has been shown to be a fruitful strategy for enhancing anticancer potency.[9] For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated significant inhibitory effects on the growth of A549 lung cancer cells.[9] The nature of the substituent on the amide or hydrazide moiety plays a crucial role in determining the level of activity.

-

Substitution at the C-3 Position: While the core structure specifies a methyl group at this position, variations can lead to changes in activity. Larger, more lipophilic groups may enhance binding to hydrophobic pockets in target enzymes.

| Compound | Modification from Core Structure | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Analog 1 | C-5 Carboxylic acid converted to a specific carbohydrazide | A549 (Lung) | LogP dependent, active in 3.12-4.94 range | [9] |

| Analog 2 | 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog | Leukemia | 0.03 µM | [10][11] |

| Analog 3 | 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog | Various | Broad spectrum, GI50 < 100 µM | [10][11][12] |

| Analog 4 | 1-thiazol-2-yl at N-1, various amides at C-5 | BJAB (B-cell lymphoma) | Potent and selective | [13] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some analogs exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] The core structure of this compound shares similarities with known COX inhibitors.

Key SAR Observations for Anti-inflammatory Activity:

-

N-1 Phenyl Substitution: As with anticancer activity, the nature of the substituent on the N-1 phenyl ring is critical. The 4-sulfamoylphenyl group is a hallmark of selective COX-2 inhibitors like celecoxib, and incorporating this moiety into the core structure could lead to potent and selective anti-inflammatory agents.[9]

-

C-5 Carboxylic Acid Derivatives: Esterification or amidation of the carboxylic acid can modulate the anti-inflammatory profile. For example, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides showed good anti-inflammatory activity in a carrageenan-induced rat paw edema model.[4]

-

Substitution at the C-3 Position: The nature of the substituent at the C-3 position can influence COX-2 selectivity. For instance, in a series of 1,5-diphenylpyrazole derivatives, a difluoromethyl group at C-3 resulted in a potent anti-inflammatory agent.[14]

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound analogs can be attributed to their ability to modulate critical intracellular signaling pathways.

JAK/STAT Pathway Inhibition

The JAK/STAT pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[6][10] Several 4-amino-pyrazole derivatives have been identified as potent inhibitors of JAK kinases (JAK1, JAK2, and JAK3).[6][13] Inhibition of these kinases blocks the downstream phosphorylation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of target genes involved in cell growth and survival.

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole analogs.

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and stress responses. The p38 MAPK, in particular, is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket.[7] This allosteric inhibition stabilizes an inactive conformation of the kinase, preventing its activation and downstream signaling.

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs typically involves a multi-step process. A general and adaptable synthetic route is provided below.

Workflow for Synthesis of Pyrazole Carboxylic Acid Analogs

Caption: General workflow for the synthesis of pyrazole carboxylic acid analogs.

Step-by-Step Protocol:

-

Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add a substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, acidify the mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.

-

Cyclocondensation: Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid. Add the appropriate substituted hydrazine hydrochloride (1.1 eq) and reflux the mixture for 4-8 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole ester.

-

Hydrolysis (for Carboxylic Acids): To a solution of the pyrazole ester (1.0 eq) in a mixture of ethanol and water, add an excess of sodium hydroxide (3-4 eq). Reflux the mixture for 2-4 hours. After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure this compound analog.

-

Amidation (for Carboxamides): To a solution of the pyrazole carboxylic acid (1.0 eq) in dry DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes, then add the desired amine (1.1 eq). Continue stirring at room temperature for 12-24 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired pyrazole carboxamide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[15]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg) one hour before carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions at the N-1, C-3, and C-5 positions of the pyrazole ring in modulating biological activity. The derivatization of the C-5 carboxylic acid into amides and hydrazides has proven to be a particularly effective strategy for enhancing potency.

Future research in this area should focus on several key aspects:

-

Exploration of a wider range of substituents on both the phenyl and pyrazole rings to further refine the SAR and improve potency and selectivity.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds. This will enable a more rational design of next-generation inhibitors.

-

Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties and potential for clinical development.

-

Combination therapy studies to evaluate the synergistic effects of these pyrazole derivatives with existing anticancer or anti-inflammatory drugs.

By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.

References

-

Liang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 975-980. [Link]

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5293-5304. [Link]

-

Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4429-4433. [Link]

-

Iancu, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(11), 4485. [Link]

-

Li, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17432-17443. [Link]

-

Li, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17432-17443. [Link]

-

Liang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. ACS Medicinal Chemistry Letters, 7(10), 975-980. [Link]

-

Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

-

Xu, L., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 114-124. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851. [Link]

-

Vesa, C. M., et al. (2023). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Kumar, D., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Future Journal of Pharmaceutical Sciences, 4(1), 89-95. [Link]

-

Vesa, C. M., et al. (2023). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1461. [Link]

-

Stanković, M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(9), 1435. [Link]

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

-

Al-Omair, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4086. [Link]

-

Vertuani, G., et al. (1985). Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Journal of Pharmaceutical Sciences, 74(9), 1013-1015. [Link]

-

Maruyama, T., et al. (1995). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Chemical & Pharmaceutical Bulletin, 43(8), 1319-1329. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jocpr.com [jocpr.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical properties of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a core pyrazole ring, substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and a carboxylic acid at the C5 position. This combination of an aromatic ring, a heteroaromatic system, and a carboxylic acid functional group gives rise to a unique spectroscopic fingerprint.

Diagram: Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, pyrazole, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 13.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |

| ~7.6 - 7.8 | Doublet | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing pyrazole ring and will be deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.5 - 7.7 | Doublet | 2H | H-3', H-5' | These protons are meta to the pyrazole ring and ortho to the chlorine atom. They appear as a doublet due to coupling with H-2' and H-6'. |

| ~6.8 - 7.0 | Singlet | 1H | H-4 | The single proton on the pyrazole ring will appear as a singlet. Its chemical shift is influenced by the adjacent substituents. |

| ~2.3 - 2.5 | Singlet | 3H | CH₃ | The methyl protons are attached to the pyrazole ring and will appear as a singlet in a relatively upfield region. |

Expert Insights: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the carboxylic acid proton. In solvents like CDCl₃, this proton may undergo rapid exchange, leading to a very broad or even unobservable signal. The distinct doublet patterns for the chlorophenyl protons are characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 - 153 | C-3 | This pyrazole carbon is attached to the methyl group and a nitrogen atom. |

| ~140 - 143 | C-5 | This pyrazole carbon is attached to the carboxylic acid and a nitrogen atom. |

| ~137 - 139 | C-1' | The ipso-carbon of the chlorophenyl ring attached to the pyrazole nitrogen. |

| ~132 - 134 | C-4' | The carbon atom of the chlorophenyl ring bonded to the chlorine atom. |

| ~129 - 131 | C-3', C-5' | Aromatic carbons ortho to the chlorine atom. |

| ~120 - 122 | C-2', C-6' | Aromatic carbons meta to the chlorine atom. |

| ~108 - 110 | C-4 | The CH carbon of the pyrazole ring. |

| ~13 - 15 | CH₃ | The methyl carbon will appear in the upfield aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used to obtain singlets for all carbon atoms.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic/heteroaromatic rings.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch | The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.[2][3] |

| ~1710 - 1680 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a prominent and characteristic absorption.[4] |

| ~1600, ~1480 | Medium | C=C stretch | These absorptions are characteristic of the aromatic and pyrazole rings. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the chlorophenyl and pyrazole rings.[5] |

| ~1100 - 1000 | Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |

| Below 900 | Medium to Strong | Aromatic C-H bend | Out-of-plane bending vibrations for the substituted benzene ring. |

Expert Insights: The broadness of the O-H stretch is a key identifying feature of a carboxylic acid and is a result of intermolecular hydrogen bonding, which forms a dimeric structure.[4][6] The exact position of the C=O stretch can be influenced by conjugation with the pyrazole ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The sample is scanned with infrared radiation, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z ≈ 236 (and an M+2 peak at m/z ≈ 238 with about one-third the intensity, characteristic of the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragments:

-

m/z ≈ 191: Loss of the carboxyl group (-COOH, 45 Da).

-

m/z ≈ 111: Cleavage yielding the chlorophenyl cation.

-

m/z ≈ 125: Fragment corresponding to the pyrazole methyl cation.

-

Fragmentation Pathway:

Under electron ionization, the molecule will first lose an electron to form the molecular ion. Subsequent fragmentation is likely to involve the loss of the carboxylic acid group, which is a stable neutral loss. Further fragmentation of the pyrazole and chlorophenyl rings will lead to other characteristic ions. The fragmentation of pyrazole derivatives can be complex, but these predicted fragments are based on common fragmentation patterns of similar heterocyclic compounds.[7][8]

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion